molecular formula C19H18N2O3S B7481037 N-(2-phenoxyethyl)-4-(1,3-thiazol-4-ylmethoxy)benzamide

N-(2-phenoxyethyl)-4-(1,3-thiazol-4-ylmethoxy)benzamide

Cat. No. B7481037
M. Wt: 354.4 g/mol
InChI Key: RIQXDSPSYXSBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenoxyethyl)-4-(1,3-thiazol-4-ylmethoxy)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PTEB and has a molecular formula of C20H18N2O3S.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-4-(1,3-thiazol-4-ylmethoxy)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-phenoxyethyl)-4-(1,3-thiazol-4-ylmethoxy)benzamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. PTEB has also been shown to reduce inflammation and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-phenoxyethyl)-4-(1,3-thiazol-4-ylmethoxy)benzamide in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antimicrobial properties, which make it a promising candidate for drug development. However, one of the limitations of using PTEB is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(2-phenoxyethyl)-4-(1,3-thiazol-4-ylmethoxy)benzamide. One area of research is the development of PTEB-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound to better understand its biological activities. Additionally, further studies are needed to determine the safety and toxicity of PTEB in animal models and humans.

Synthesis Methods

The synthesis of N-(2-phenoxyethyl)-4-(1,3-thiazol-4-ylmethoxy)benzamide involves the reaction of 2-phenoxyethanol with 4-(1,3-thiazol-4-ylmethoxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure PTEB.

Scientific Research Applications

N-(2-phenoxyethyl)-4-(1,3-thiazol-4-ylmethoxy)benzamide has various scientific research applications due to its potential biological activities. It has been reported to have anticancer, anti-inflammatory, and antimicrobial properties. PTEB has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-phenoxyethyl)-4-(1,3-thiazol-4-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-19(20-10-11-23-17-4-2-1-3-5-17)15-6-8-18(9-7-15)24-12-16-13-25-14-21-16/h1-9,13-14H,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQXDSPSYXSBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)OCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenoxyethyl)-4-(1,3-thiazol-4-ylmethoxy)benzamide

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